Acetamidomalonic acid (disodium salt)

Catalog No.
S12815724
CAS No.
M.F
C5H5NNa2O5
M. Wt
205.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamidomalonic acid (disodium salt)

Product Name

Acetamidomalonic acid (disodium salt)

IUPAC Name

disodium;2-acetamidopropanedioate

Molecular Formula

C5H5NNa2O5

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2

InChI Key

DZHMKRWQGAVIJB-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Acetamidomalonic acid (disodium salt) is a chemical compound characterized by its disodium salt form derived from acetamidomalonic acid. It has the molecular formula C6H8N2Na2O5\text{C}_6\text{H}_8\text{N}_2\text{Na}_2\text{O}_5 and is often utilized in synthetic organic chemistry, particularly in the synthesis of amino acids and other biologically active compounds. This compound is notable for its dual functionality as both an acid and a salt, which influences its reactivity and solubility properties.

, primarily due to its malonic acid backbone. Key reactions include:

  • Alkylation: The compound can undergo alkylation reactions, where it reacts with alkyl halides to form α-amino acids. For instance, when treated with benzyl chloride in the presence of sodium ethoxide, it produces phenylalanine .
  • Hydrolysis: Hydrolysis of the ester and amide functions leads to the formation of carboxylic acids, which can subsequently decarboxylate under heat to yield mono-carboxylic acids .
  • Nucleophilic Substitution: The methylene group can be attacked by nucleophiles such as organolithium or Grignard reagents, facilitating the formation of various derivatives .

The biological activity of acetamidomalonic acid (disodium salt) is primarily linked to its role as a precursor in amino acid synthesis. Amino acids synthesized from this compound are essential for various physiological functions, including protein synthesis and neurotransmitter production. Additionally, some derivatives exhibit pharmacological properties that may contribute to therapeutic applications.

The synthesis of acetamidomalonic acid (disodium salt) typically involves several steps:

  • Preparation of Malonic Acid Diethyl Ester: This is achieved through the acetylation of aminomalonic acid.
  • Formation of Diethyl Isonitrosomalonate: This intermediate is created using sodium nitrite in acidic conditions.
  • Reduction and Acetylation: The intermediate undergoes reduction followed by acetylation to yield diethyl acetamidomalonate, which can then be converted to its disodium salt form through neutralization with sodium hydroxide .

Acetamidomalonic acid (disodium salt) finds applications in:

  • Synthesis of Amino Acids: It serves as a key building block in the synthesis of both natural and non-natural α-amino acids.
  • Pharmaceuticals: Its derivatives are used in drug formulations, particularly those targeting neurological disorders .
  • Biochemical Research: It is utilized in studies involving metabolic pathways and enzyme activity related to amino acid metabolism.

Interaction studies involving acetamidomalonic acid (disodium salt) often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its effectiveness as a synthetic intermediate. Research indicates that the compound can interact favorably with organolithium compounds, enhancing its utility in organic synthesis .

Acetamidomalonic acid (disodium salt) shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Diethyl AcetamidomalonateEster derivativeUsed for synthesizing racemic amino acids
Malonic Acid Disodium SaltDicarboxylic acidCommonly used as a building block for various syntheses
Ethylenediaminetetraacetic Acid Disodium SaltChelating agentPrimarily used for sequestering metal ions
Pamoic Acid Disodium SaltDicarboxylic acidUtilized in pharmaceutical applications

Uniqueness: Acetamidomalonic acid (disodium salt) is unique due to its ability to facilitate the synthesis of a wide range of amino acids through straightforward alkylation processes, unlike other similar compounds that may serve more specialized roles.

Traditional Alkylation-Acetylation Pathways

Diethyl Malonate Intermediate Routes

The synthesis of acetamidomalonic acid (disodium salt) through traditional pathways relies primarily on diethyl malonate as the foundational intermediate [1]. The classical approach involves a multi-step process beginning with the conversion of diethyl malonate to diethyl acetamidomalonate, which subsequently undergoes hydrolysis and salt formation to yield the target compound [2].

The initial synthetic route employs diethyl malonate as the starting material, which undergoes nitrosation followed by reduction and acetylation [3]. This three-step sequence has been extensively documented in the literature, with the original procedure appearing in Organic Syntheses demonstrating reproducible yields of 77% for the acetylation step [1]. The process involves treating diethyl malonate with sodium nitrite in acetic acid to form diethyl isonitrosomalonate, followed by zinc powder reduction in acetic acid/acetic anhydride mixture [4].

Modern optimization of this classical route has demonstrated improved yields through careful control of reaction parameters [21]. Recent patent literature reports yields reaching 82.1% to 84.8% for the final acetamidomalonate product when employing optimized temperature profiles and reagent stoichiometry [21]. The reaction conditions typically involve maintaining temperatures between 35-45°C during the nitrosation phase and 50-60°C during the subsequent reductive acetylation [21].

Reaction ParameterTraditional ConditionsOptimized ConditionsYield Improvement
Nitrosation TemperatureRoom temperature35-45°C15-20% increase
Nitrosation Time24 hours10-15 hoursReduced reaction time
Reduction Temperature40-50°C50-60°C8-12% yield increase
Overall Yield65-70%82-85%Significant improvement

Sodium Nitrite-Mediated Isonitrosomalonate Formation

The sodium nitrite-mediated formation of isonitrosomalonate represents a critical step in the traditional synthetic pathway [8]. This transformation involves the treatment of diethyl malonate with sodium nitrite in acetic acid medium, resulting in the formation of diethyl isonitrosomalonate (also known as diethyl oximinomalonate) [1] [2].

The mechanism of isonitrosomalonate formation proceeds through electrophilic nitrosation at the activated methylene carbon of diethyl malonate [8]. Sodium nitrite, in the presence of acetic acid, generates nitrous acid in situ, which subsequently forms nitrosonium ion intermediates capable of attacking the electron-rich malonate carbon center [9] [10]. The reaction is typically conducted at low temperatures (0-5°C) to control the rate of nitrous acid generation and prevent decomposition reactions [21].

Detailed mechanistic studies have revealed that the reaction proceeds through a two-step process involving initial formation of a nitroso intermediate followed by tautomerization to the more stable oxime form [8]. The transformation requires careful pH control, as excessive acidity can lead to decomposition of the nitrite reagent, while insufficient acidity results in incomplete conversion [7] [21].

Recent investigations have demonstrated that the use of phase-transfer catalysts can significantly enhance the efficiency of this transformation [4]. The addition of quaternary ammonium salts or crown ethers facilitates better mixing of the aqueous sodium nitrite solution with the organic malonate substrate, resulting in improved reaction rates and yields [7].

Reagent RatioTemperature (°C)Time (hours)Yield (%)Product Purity (%)
1:1.5:2 (Malonate:NaNO₂:AcOH)0-512-1578-8295-97
1:2:2.5 (Malonate:NaNO₂:AcOH)35-4510-1285-8897-99
1:1.8:2.2 (Malonate:NaNO₂:AcOH)20-2514-1675-8093-95

Modern Catalytic Approaches

Transition Metal-Catalyzed Alkylation

Contemporary synthetic approaches to acetamidomalonic acid derivatives have increasingly employed transition metal catalysis to achieve enhanced selectivity and efficiency [11] [15]. Palladium-catalyzed methodologies have emerged as particularly effective for the selective alkylation of malonate derivatives, offering superior control over regioselectivity compared to traditional base-promoted approaches [29].

Palladium-bis(oxazoline) complexes have demonstrated exceptional performance in asymmetric allylic alkylation reactions involving malonate substrates [29]. These catalytic systems achieve enantioselectivities up to 96% while maintaining high yields for the desired alkylation products [29]. The catalytic mechanism involves oxidative addition of palladium(0) to allylic electrophiles, followed by nucleophilic attack by the malonate enolate with subsequent reductive elimination [29].

Ruthenium-catalyzed carbon-hydrogen bond activation has also found application in malonate functionalization reactions [30]. These methodologies enable direct functionalization of malonate derivatives without the need for pre-activation, representing a significant advancement in synthetic efficiency [30]. The ruthenium catalysts facilitate meta-selective alkylation through metallacycle formation and subsequent alkyl radical addition [30].

Nickel-catalyzed reductive decarboxylative cross-coupling reactions have been developed for malonic acid derivatives, enabling the formation of carbon-carbon bonds under mild conditions [32]. These transformations employ redox-active esters derived from malonic acid and demonstrate excellent functional group tolerance [32]. The nickel catalysis proceeds through single-electron transfer mechanisms, generating carbon-centered radicals that subsequently couple with aryl or alkenyl halides [32] [33].

Catalyst SystemSubstrate ScopeTypical Yield (%)SelectivityReaction Conditions
Pd-bis(oxazoline)Allylic substrates85-9696% eeMild, ambient temperature
Ru-metallacycleAromatic substrates70-85Meta-selectiveElevated temperature
Ni-bis(imidazoline)Aryl/alkenyl halides75-90High chemoselectivityReductive conditions

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a sustainable alternative for the preparation of malonic acid derivatives, including acetamidomalonic acid systems [12]. Ball-milling techniques enable solid-state reactions that proceed without organic solvents, offering significant environmental advantages over traditional solution-phase methods [12].

Recent developments in mechanochemical synthesis have demonstrated the feasibility of conducting malonic ester alkylation reactions under solvent-free conditions [12]. These transformations typically employ ball-milling apparatus with grinding auxiliaries such as sand or silica gel to facilitate efficient mixing and energy transfer [12]. The mechanochemical approach has shown particular promise for reactions involving solid substrates that are poorly soluble in conventional organic solvents [12].

The mechanochemical synthesis of malonic acid derivatives proceeds through high-energy ball-milling that generates reactive intermediates through mechanical activation [12]. This approach has been successfully applied to the formation of carbon-carbon bonds, including alkylation reactions that are traditionally conducted in solution [12]. The absence of solvents eliminates waste generation and simplifies product isolation procedures [12].

Comparative studies between mechanochemical and solution-phase synthesis have revealed several advantages of the solid-state approach [12]. Mechanochemical reactions often proceed with enhanced reaction rates due to the high local concentrations achieved during ball-milling [12]. Additionally, the method demonstrates improved tolerance for moisture-sensitive reagents and substrates [12].

Reaction TypeMilling Time (min)Yield (%)Solvent EquivalentEnvironmental Benefit
Alkylation30-6070-850 mL/mmolNo organic waste
Condensation45-9065-800 mL/mmolReduced energy consumption
Cyclization60-12060-750 mL/mmolSimplified workup

Post-Synthetic Modification Strategies

Ester Hydrolysis Optimization

The conversion of diethyl acetamidomalonate to acetamidomalonic acid represents a critical transformation in the synthetic sequence, requiring careful optimization of hydrolysis conditions [16] [17]. Traditional approaches employ basic hydrolysis (saponification) followed by acidification, but modern methodologies have focused on improving selectivity and yield through optimized reaction conditions [19].

Recent investigations have explored the use of trimethyltin hydroxide as a mild and selective reagent for ester hydrolysis [16]. This organometallic reagent demonstrates exceptional selectivity for methyl and ethyl esters while tolerating sensitive functional groups that might decompose under harsh basic or acidic conditions [16]. The reaction typically proceeds under microwave irradiation in 1,2-dichloroethane, achieving quantitative conversion within 20-30 minutes [16].

Alternative approaches have employed calcium iodide as a protective agent during ester hydrolysis of amino acid derivatives [17]. This methodology utilizes sodium hydroxide in acetone/water mixtures, with calcium iodide preventing decomposition of acid-sensitive protecting groups [17]. The optimized protocol demonstrates yields of 76-99% for selective ester hydrolysis while maintaining the integrity of acetamido functionality [17].

The mechanism of basic ester hydrolysis involves nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination [20]. The reaction rate is significantly influenced by steric and electronic factors, with electron-withdrawing groups accelerating the hydrolysis through stabilization of the tetrahedral intermediate [19] [20].

Hydrolysis MethodReagent SystemTemperature (°C)Time (hours)Yield (%)Selectivity
Traditional BasicNaOH/H₂O80-1004-670-80Moderate
OrganometallicMe₃SnOH/DCE60-800.5-190-99High
Calcium-MediatedNaOH/CaI₂/Acetone25-402-485-95High

Counterion Exchange Mechanisms

The formation of the disodium salt of acetamidomalonic acid requires specific counterion exchange procedures to ensure complete conversion and high purity of the final product [27]. The process typically involves neutralization of the free dicarboxylic acid with sodium hydroxide or sodium carbonate under controlled pH conditions [27].

The counterion exchange mechanism proceeds through acid-base equilibrium, where the carboxylic acid groups of acetamidomalonic acid are deprotonated by sodium hydroxide to form the corresponding carboxylate anions [27]. The stoichiometry requires exactly two equivalents of sodium hydroxide per molecule of acetamidomalonic acid to achieve complete salt formation [27].

Optimization of the counterion exchange process involves careful control of pH to ensure complete deprotonation while avoiding decomposition of the acetamido functionality [27]. The reaction is typically conducted in aqueous solution at ambient temperature, with continuous pH monitoring to maintain optimal conditions [27]. The resulting disodium salt can be isolated through crystallization or lyophilization depending on the desired physical form [27].

Alternative counterion exchange methods have explored the use of sodium methoxide in methanol for anhydrous salt formation [27]. This approach offers advantages for moisture-sensitive applications but requires careful handling due to the basic nature of the methoxide reagent [27]. The anhydrous method typically provides higher purity products with improved stability for long-term storage [27].

Exchange MethodBase EquivalentSolvent SystempH RangeConversion (%)Product Form
Aqueous NaOH2.0-2.1Water8.5-9.595-98Hydrated crystals
Aqueous Na₂CO₃1.0-1.05Water8.0-9.092-95Hydrated crystals
Anhydrous NaOMe2.0MethanolN/A98-99Anhydrous powder

X-Ray Crystallographic Analysis

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of acetamidomalonic acid disodium salt. The crystallographic investigation of this compound provides fundamental insights into its solid-state organization and intermolecular interactions [1] [2].

Crystal Packing Behavior

The crystal packing behavior of acetamidomalonic acid disodium salt exhibits characteristics typical of organic disodium carboxylate salts. Crystallographic studies of related malonic acid derivatives demonstrate that these compounds typically crystallize in monoclinic crystal systems with space groups such as P21/c or C2/c [3] [4]. The unit cell dimensions for disodium carboxylate salts generally fall within specific ranges: a-axis dimensions of 8.5-12.0 Å, b-axis dimensions of 6.0-9.5 Å, and c-axis dimensions of 12.0-16.0 Å, with β angles ranging from 95-115° [3].

The crystal structure organization is fundamentally influenced by the presence of two sodium cations that must be accommodated within the crystal lattice alongside the doubly deprotonated acetamidomalonic acid anion [5] [6]. This ionic arrangement creates a three-dimensional network where the carboxylate groups coordinate with sodium ions while maintaining the structural integrity through hydrogen bonding networks [7].

The packing efficiency in these structures is typically characterized by densities ranging from 1.4-1.7 g/cm³, reflecting the presence of hydration water molecules that are commonly incorporated into the crystal structure [3]. The molecular packing is further stabilized by electrostatic interactions between the negatively charged carboxylate groups and the positively charged sodium cations, creating layers or chains within the crystal structure [8].

ParameterTypical Values for Disodium CarboxylatesReference Range
Crystal SystemMonoclinicCommon for organic salts
Space GroupP21/c or C2/cCentrosymmetric space groups
Unit Cell Dimensions a (Å)8.5-12.0Typical for medium-sized molecules
Unit Cell Dimensions b (Å)6.0-9.5Intermediate dimension
Unit Cell Dimensions c (Å)12.0-16.0Longest dimension
β angle (°)95-115Monoclinic angle deviation
Volume (ų)600-1400Medium-sized unit cell
Z2-4Molecules per unit cell
Density (g/cm³)1.4-1.7Hydrated salt density

Hydrogen Bonding Network Topology

The hydrogen bonding network topology in acetamidomalonic acid disodium salt is characterized by multiple types of intermolecular interactions that contribute to crystal stability [9] [10]. The amide functional group present in the acetyl portion of the molecule serves as both a hydrogen bond donor through its N-H group and a hydrogen bond acceptor through its carbonyl oxygen [10].

The primary hydrogen bonding interactions include N-H···O contacts between the amide nitrogen and carboxylate oxygen atoms, with typical distances ranging from 2.6-3.0 Å and angles of 150-180° [9]. These interactions create strong directional bonds that significantly influence the crystal packing arrangement [10]. Additionally, water molecules incorporated into the crystal structure participate in O-H···O hydrogen bonds with carboxylate groups, exhibiting distances of 2.5-2.9 Å and angles of 140-170° [7].

Weaker C-H···O interactions also contribute to the overall hydrogen bonding network, with distances typically ranging from 3.2-3.6 Å and angles of 120-150° [9]. These interactions, while individually weak, collectively provide additional stabilization to the crystal structure. The sodium cations participate in ionic coordination with carboxylate oxygen atoms at distances of 2.3-2.6 Å, creating a three-dimensional coordination network [8].

Interaction TypeDistance Range (Å)Angle Range (°)Strength
N-H···O (carboxylate)2.6-3.0150-180Strong
O-H···O (water-carboxylate)2.5-2.9140-170Strong
C-H···O (weak hydrogen bond)3.2-3.6120-150Weak
Na⁺···O (ionic coordination)2.3-2.6N/AIonic
O-H···N (amide)2.7-3.1145-175Moderate
Intermolecular N-H···O=C2.8-3.2155-180Moderate

Multinuclear NMR Spectroscopy

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information about acetamidomalonic acid disodium salt in solution, complementing the solid-state crystallographic data [11] [12]. The multinuclear approach employs both ¹H and ¹³C NMR techniques to elucidate molecular structure, dynamics, and interactions in aqueous solution.

¹H-¹³C HSQC Correlation Studies

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy represents a powerful two-dimensional NMR technique for establishing direct correlations between ¹H and ¹³C nuclei in acetamidomalonic acid disodium salt [13] [14]. The HSQC experiment provides enhanced resolution compared to conventional one-dimensional NMR by dispersing signals across two frequency dimensions, effectively reducing spectral overlap [13].

In the HSQC spectrum of acetamidomalonic acid disodium salt, the α-carbon resonance appears at approximately 55-60 ppm in the ¹³C dimension, correlating with the α-proton signal at 4.5-5.0 ppm in the ¹H dimension [14]. This correlation is observed as a cross-peak that appears as a triplet in the ¹H dimension due to coupling with the adjacent amide proton. The acetyl methyl group exhibits a characteristic HSQC correlation between the ¹³C signal at 22-24 ppm and the ¹H signal at 2.0-2.2 ppm, appearing as a singlet [14].

The carboxylate carbon atoms, resonating at 175-180 ppm in the ¹³C spectrum, do not exhibit direct HSQC correlations due to the absence of directly attached protons [14]. Similarly, the amide carbonyl carbon at 170-174 ppm lacks direct C-H coupling, making it invisible in the HSQC spectrum. This selective detection of proton-bearing carbons provides structural confirmation and aids in peak assignment [13].

The HSQC technique proves particularly valuable for studying acetamidomalonic acid disodium salt because it can resolve overlapping signals that might be problematic in crowded regions of conventional NMR spectra [13]. The improved peak dispersion in the carbon dimension allows for unambiguous identification of correlations that would otherwise be obscured by spectral overlap [14].

Carbon Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityHSQC Correlation
C=O (carboxyl)174-178N/AN/ANo direct C-H
C=O (amide)170-174N/AN/ANo direct C-H
CH (α-carbon)55-604.5-5.0t (triplet)Present
CH₃ (acetyl)22-242.0-2.2s (singlet)Present
COO⁻ (carboxylate)175-180N/AN/ANo direct C-H

Dynamic Exchange Processes in Solution

Dynamic exchange processes in acetamidomalonic acid disodium salt solutions can be investigated using temperature-dependent and variable-concentration NMR studies [15] [16]. These dynamic processes include conformational interconversion, proton exchange, and association-dissociation equilibria that affect the NMR spectral parameters.

The amide group in acetamidomalonic acid disodium salt exhibits restricted rotation around the C-N bond due to partial double-bond character arising from resonance delocalization [16]. This restricted rotation can be studied using dynamic NMR (DNMR) techniques, where temperature variation reveals coalescence behavior of NMR signals when the exchange rate becomes comparable to the chemical shift difference [16].

At low temperatures, separate signals may be observed for different conformational states or exchange-related species, while at elevated temperatures, these signals may coalesce into averaged resonances [16]. The coalescence temperature and activation parameters for these dynamic processes provide insights into the energetic barriers and kinetics of molecular motion.

Proton exchange processes involving the amide N-H proton and any residual carboxylic acid protons can be monitored through hydrogen-deuterium exchange experiments [15]. The exchange rates provide information about hydrogen bonding strength and accessibility of exchangeable protons in the molecular structure. Fast exchange processes may result in line broadening or complete signal disappearance of exchangeable protons [15].

The association behavior of acetamidomalonic acid disodium salt in solution can be studied by examining concentration-dependent chemical shift changes [15]. Intermolecular interactions, including hydrogen bonding and electrostatic interactions, may cause systematic changes in NMR parameters as a function of concentration, providing insights into aggregation behavior and intermolecular association constants.

Vibrational Spectroscopy Signatures

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular vibrations and functional group characteristics of acetamidomalonic acid disodium salt [17] [18]. The vibrational spectrum serves as a molecular fingerprint that reveals structural features, hydrogen bonding interactions, and coordination environment.

Carboxylate Stretching Modes

The carboxylate functional groups in acetamidomalonic acid disodium salt exhibit characteristic vibrational signatures that differ significantly from those of the corresponding carboxylic acid [19] [20]. Upon deprotonation to form the carboxylate anion, the symmetric and antisymmetric stretching modes of the COO⁻ group become the dominant spectral features [20] [21].

The antisymmetric carboxylate stretching mode appears as a very strong absorption band in the region of 1580-1620 cm⁻¹ [20] [21]. This vibration involves the out-of-phase stretching of the two C-O bonds in the carboxylate group and exhibits high intensity due to the large change in dipole moment during the vibration [19]. The exact frequency within this range depends on the local environment, including coordination with sodium cations and hydrogen bonding interactions [20].

The symmetric carboxylate stretching mode occurs at lower frequency, typically appearing as a strong band in the 1350-1420 cm⁻¹ region [20]. This vibration involves the in-phase stretching of the C-O bonds and generally exhibits lower intensity compared to the antisymmetric mode [19]. The frequency separation between the antisymmetric and symmetric stretching modes provides information about the coordination environment of the carboxylate groups [21].

In sodium carboxylate salts, the carboxylate groups typically exhibit monodentate or bidentate coordination with the metal cations [20]. Monodentate coordination generally results in larger frequency separations between the antisymmetric and symmetric modes, while bidentate coordination typically shows smaller separations [21]. For acetamidomalonic acid disodium salt, the coordination mode of the carboxylate groups with sodium cations can be inferred from these frequency relationships.

The carboxylate stretching frequencies are also influenced by hydrogen bonding interactions with solvent molecules or other functional groups within the structure [20] [21]. Strong hydrogen bonding typically results in frequency shifts to lower wavenumbers due to weakening of the C-O bonds through electron density redistribution [20].

Amide I/II Band Analysis

The amide functional group present in acetamidomalonic acid disodium salt gives rise to characteristic amide I and amide II vibrational bands that provide structural information about the acetyl portion of the molecule [17] [18] [22]. These bands are among the most diagnostic features in the vibrational spectrum of amide-containing compounds.

The amide I band, primarily attributed to the C=O stretching vibration of the amide group, appears as a strong absorption in the 1650-1690 cm⁻¹ region [17] [23] [24]. For acetamidomalonic acid disodium salt, this band is expected to appear near the lower end of this range due to the primary amide character of the acetyl group [17]. The amide I frequency is sensitive to hydrogen bonding, with stronger hydrogen bonding generally causing shifts to lower frequencies [18] [22].

The amide II band, arising from a combination of N-H bending and C-N stretching vibrations, typically appears as a medium-intensity absorption in the 1540-1570 cm⁻¹ region [17] [18] [23]. This band is characteristic of primary and secondary amides and is absent in tertiary amides due to the lack of N-H bonds [17]. The intensity ratio between amide I and amide II bands can provide information about the hydrogen bonding environment and molecular conformation.

The N-H stretching vibrations of the primary amide group appear in the 3200-3400 cm⁻¹ region [17] [23]. Primary amides typically exhibit two N-H stretching bands corresponding to symmetric and antisymmetric stretching modes, although these may appear as a single broad band in hydrogen-bonded systems [18]. The frequency and bandwidth of these absorptions provide information about the extent of hydrogen bonding involving the amide nitrogen.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Amide I (C=O stretch)1650-1690StrongPrimary amide carbonyl
Amide II (N-H bend + C-N stretch)1540-1570MediumAmide N-H deformation
Carboxylate antisymmetric stretch1580-1620Very StrongCOO⁻ antisymmetric
Carboxylate symmetric stretch1350-1420StrongCOO⁻ symmetric
N-H stretch (amide)3200-3400Medium-StrongPrimary amide N-H
C-H stretch (aliphatic)2900-3000MediumAcetyl CH₃
Na⁺-O stretch400-600MediumMetal-oxygen coordination
O-H stretch (water)3200-3600Broad, MediumHydration water

Additional vibrational features in the spectrum include C-H stretching vibrations of the acetyl methyl group appearing in the 2900-3000 cm⁻¹ region [23], and metal-oxygen stretching modes in the lower frequency region of 400-600 cm⁻¹ that arise from sodium-carboxylate coordination [8]. The presence of hydration water molecules may contribute broad O-H stretching absorptions in the 3200-3600 cm⁻¹ region, overlapping with amide N-H stretching bands [18].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

204.99631082 g/mol

Monoisotopic Mass

204.99631082 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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